

# The Developmental Trajectory of Enbezotinib (TPX-0046): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Enbezotinib |           |
| Cat. No.:            | B10827848   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Enbezotinib** (TPX-0046) is an investigational, orally bioavailable, small-molecule inhibitor designed to target rearranged during transfection (RET) and SRC family kinases. Developed by Turning Point Therapeutics, **enbezotinib** emerged as a potential therapeutic option for patients with RET-altered cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). A key aspect of its design was to overcome acquired resistance to first-generation RET inhibitors, particularly mutations in the solvent front region of the RET kinase domain. This guide provides an in-depth technical summary of the development history of **enbezotinib**, encompassing its mechanism of action, preclinical evaluation, and clinical trial findings.

#### **Mechanism of Action: Dual RET and SRC Inhibition**

**Enbezotinib** was designed as a potent, ATP-competitive, type I inhibitor of both RET and SRC kinases.[1] The rationale for this dual-targeting approach stems from the understanding of resistance mechanisms to RET-targeted therapies. While RET fusions and mutations are the primary oncogenic drivers in certain cancers, SRC signaling can act as a bypass pathway, contributing to acquired resistance.[1][2] By simultaneously inhibiting both RET and SRC, **enbezotinib** aimed to provide a more durable clinical response.

# The RET Signaling Pathway and Enbezotinib's Role







The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades.[3][4] Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] In cancer, chromosomal rearrangements (e.g., KIF5B-RET, CCDC6-RET) or activating mutations lead to constitutive, ligand-independent activation of the RET kinase, driving tumorigenesis.[6] [7] **Enbezotinib** binds to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

**RET Signaling Pathway** 





Click to download full resolution via product page

Caption: Enbezotinib inhibits RET receptor phosphorylation.



## The SRC Signaling Pathway and its Interplay with RET

SRC is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[2][8] Aberrant SRC activation is a common feature in many cancers and can be a mechanism of resistance to targeted therapies. [2][6] Crosstalk between RET and SRC signaling has been reported, suggesting that SRC activation can contribute to RET-driven oncogenesis and mediate resistance to RET inhibitors. [1] **Enbezotinib**'s inhibition of SRC was intended to abrogate this potential resistance mechanism.

**SRC Signaling Pathway** 



Click to download full resolution via product page

Caption: Enbezotinib inhibits SRC kinase activity.



# **Preclinical Development**

**Enbezotinib** underwent extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity. These studies were crucial in establishing the rationale for its clinical development.

#### In Vitro Studies

**Experimental Protocols:** 

- Enzymatic Assays: The inhibitory activity of enbezotinib against wild-type and mutant RET kinases was determined using biochemical assays. These assays typically involve incubating the purified kinase domain with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured to determine the IC50 value.
- Cell-Based Assays:
  - Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, were engineered to express various human RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations.[9][10][11] In these engineered cells, survival and proliferation become IL-3 independent and instead rely on the activity of the expressed RET oncoprotein.[11]
  - Viability Assays: The potency of enbezotinib in inhibiting the proliferation of these RET-dependent Ba/F3 cells was assessed using cell viability assays, such as those based on the measurement of ATP (e.g., CellTiter-Glo).[9] Cells were treated with a range of enbezotinib concentrations, and cell viability was measured after a defined incubation period to calculate the IC50.[9]
  - Western Blotting: To confirm the mechanism of action, western blot analysis was used to assess the phosphorylation status of RET and its downstream signaling proteins (e.g., ERK, AKT) in **enbezotinib**-treated cells.

Quantitative Data:



**Enbezotinib** demonstrated potent inhibition of wild-type RET and various RET mutants, including those conferring resistance to other RET inhibitors.

| Target                           | IC50 (nM)         |  |
|----------------------------------|-------------------|--|
| Wild-Type RET (enzymatic)        | 0.26              |  |
| Wild-Type RET (cellular)         | 21.9              |  |
| RET G810R (solvent front mutant) | Potent Inhibition |  |
| RET G810S (solvent front mutant) | Potent Inhibition |  |
| RET G810C (solvent front mutant) | Potent Inhibition |  |
| Other RET mutants                | 2.69 - 108        |  |

Data compiled from publicly available information.[12]

## **In Vivo Studies**

**Experimental Protocols:** 

- Cell-Line Derived Xenograft (CDX) Models:
  - Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.
  - Procedure: Ba/F3 cells expressing KIF5B-RET or patient-derived cancer cells were subcutaneously implanted into the mice.[13][14]
  - Treatment: Once tumors reached a specified size, mice were treated with enbezotinib or a vehicle control, typically via oral gavage.
  - Endpoints: Tumor volume was measured regularly to assess anti-tumor efficacy. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western blotting to assess target inhibition).
- Patient-Derived Xenograft (PDX) Models:







- Procedure: Tumor fragments from patients with RET-altered cancers were implanted into immunocompromised mice.[13]
- Treatment and Endpoints: Similar to CDX models, once tumors were established, mice were treated with enbezotinib, and tumor growth was monitored.

Experimental Workflow for Preclinical In Vivo Studies





Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies.



#### Results:

In vivo studies demonstrated that **enbezotinib** led to significant tumor growth inhibition and, in some cases, tumor regression in both CDX and PDX models of RET-driven cancers, including those harboring solvent front mutations.

# **Clinical Development: The SWORD-1 Trial**

**Enbezotinib** advanced into clinical development with the initiation of the Phase 1/2 SWORD-1 trial (NCT04161391).

## **Study Design**

The SWORD-1 trial was a multicenter, open-label, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **enbezotinib** in adult patients with advanced solid tumors harboring RET alterations.

The study consisted of two parts:

- Phase 1: A dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
- Phase 2: A dose-expansion phase to further evaluate the safety and efficacy of enbezotinib
  at the RP2D in specific patient cohorts.

Key Eligibility Criteria:

- Adults with locally advanced or metastatic solid tumors with a documented RET gene alteration (fusion or mutation).
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Measurable disease per RECIST v1.1.

#### **Clinical Trial Results**

Initial data from the SWORD-1 trial showed encouraging signs of clinical activity.

Efficacy Data (Initial Readout):



| Patient<br>Population   | Number of<br>Patients | Tumor<br>Regression | Confirmed Partial Responses (PR) | Duration of<br>Response<br>(months) |
|-------------------------|-----------------------|---------------------|----------------------------------|-------------------------------------|
| RET TKI-naïve           | 5                     | 4 of 5 patients     | 2 (at 30 mg QD)                  | 5.6 and 5.8+                        |
| Pretreated with RET TKI | 9                     | 3 of 9 patients     | -                                | -                                   |

Data is based on an early readout of the trial and may not represent the final results.[15]

Safety and Tolerability:

The initial safety profile of **enbezotinib** was reported to be generally well-tolerated.

# **Discontinuation of Development**

Despite the promising early data, the clinical development of **enbezotinib** was discontinued. While a specific, detailed public statement from the company outlining the precise reasons for this decision is not readily available, clinical trial discontinuations can occur for a variety of reasons, including but not limited to:

- Strategic business decisions following a company acquisition or pipeline reprioritization.
- Emerging safety signals that become apparent with a larger patient population and longer follow-up.
- A therapeutic window that is not sufficiently wide, meaning the dose required for efficacy is too close to the dose that causes unacceptable toxicity.
- Lack of sufficient efficacy to compete with existing or emerging therapies.

## Conclusion

**Enbezotinib** (TPX-0046) represented a rational approach to targeting RET-driven cancers, with a dual-inhibitor design aimed at overcoming known resistance mechanisms. Preclinical studies demonstrated its potent activity against wild-type and mutant RET, including clinically



relevant solvent front mutations. The initial clinical data from the SWORD-1 trial were promising. However, the subsequent discontinuation of its development highlights the inherent challenges and complexities of oncology drug development. The story of **enbezotinib** underscores the importance of a comprehensive understanding of both on-target and off-target effects, the competitive landscape, and strategic considerations in bringing a new cancer therapy to patients. The data generated from the **enbezotinib** program, nevertheless, contributes valuable insights into the targeting of RET-driven malignancies and the ongoing efforts to overcome therapeutic resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a lung adenocarcinoma cell line with CCDC6-RET fusion gene and the effect of RET inhibitors in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RET-directed therapies PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCDC6-RET fusion protein regulates Ras/MAPK signaling through the fusion- GRB2-SHC1 signal niche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIF5B-RET Oncoprotein Signals Through A Multi-Kinase Signaling Hub PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ba/F3 transformation assays PMC [pmc.ncbi.nlm.nih.gov]



- 12. goldbio.com [goldbio.com]
- 13. Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non Small Cell Lung Cancer TPX-0046 RET mutation LARVOL VERI [veri.larvol.com]
- To cite this document: BenchChem. [The Developmental Trajectory of Enbezotinib (TPX-0046): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827848#enbezotinib-tpx-0046-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com